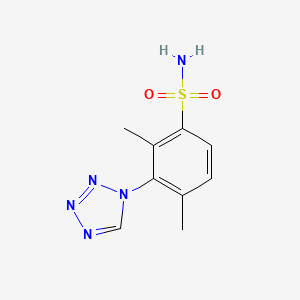

2,4-dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide

Description

2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a tetrazole ring at position 3 and methyl substituents at positions 2 and 4. The benzenesulfonamide core is a well-established pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) due to its ability to coordinate metal ions or participate in hydrogen bonding . The tetrazole group, a bioisostere for carboxylic acid, enhances metabolic stability and bioavailability while retaining acidic properties. The methyl groups at positions 2 and 4 likely modulate lipophilicity and steric effects, influencing solubility and target binding.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-3-(tetrazol-1-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O2S/c1-6-3-4-8(17(10,15)16)7(2)9(6)14-5-11-12-13-14/h3-5H,1-2H3,(H2,10,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEJQVRYHPUISD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)N)C)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with sodium azide, followed by cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 60°C to 80°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzenesulfonamide derivatives.

Scientific Research Applications

2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2,4-dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide with analogous benzenesulfonamide-tetrazole hybrids and related derivatives:

Table 1: Structural and Functional Comparison of Selected Benzenesulfonamide Derivatives

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Withdrawing Groups: The target compound’s methyl groups (electron-donating) contrast with chloro substituents in compounds like 16 and the CAS 1190258-74-2 derivative .

- Tetrazole Positioning : Direct attachment of tetrazole to the benzene ring (target compound) reduces steric hindrance compared to phenyl-linked tetrazole (Compound 16), possibly enhancing binding to flat enzymatic pockets .

Biological Activity

2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure

The compound features a sulfonamide group, a tetrazole ring, and a dimethyl-substituted aromatic system. The structural formula can be represented as follows:

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that tetrazole derivatives possess significant antibacterial and antifungal properties. For instance, various tetrazole compounds have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : The compound's sulfonamide structure is associated with anticancer activity. Research indicates that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Anticonvulsant Effects : Some derivatives of tetrazole have been explored for their anticonvulsant properties, suggesting potential neuroprotective effects .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of tetrazole derivatives found that this compound exhibited notable activity against Bacillus subtilis with a minimum inhibitory concentration (MIC) of 100 μg/mL . This suggests potential applications in treating bacterial infections.

Study 2: Anticancer Activity

In a comparative study of various sulfonamide derivatives, the compound was evaluated for cytotoxicity against several cancer cell lines. It demonstrated an IC50 value comparable to established chemotherapeutics like doxorubicin, indicating its potential as an anticancer agent .

Study 3: Anticonvulsant Activity

Research into the anticonvulsant properties of tetrazole derivatives revealed that compounds similar to this compound were effective in reducing seizure activity in animal models. This suggests a mechanism involving modulation of neurotransmitter systems .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

| Structural Feature | Biological Activity |

|---|---|

| Tetrazole ring | Antibacterial and antifungal properties |

| Dimethyl substitution | Enhanced cytotoxicity |

| Sulfonamide group | Anticancer activity |

Q & A

Q. Advanced docking workflows :

- Target selection : Enzymes like dihydrofolate reductase (DHFR) or fungal CYP51 are modeled using PDB structures (e.g., 1U72 for C. albicans CYP51) .

- Software : AutoDock Vina or Schrödinger Suite with OPLS4 force field.

- Key parameters :

- Ligand preparation: Optimize protonation states at physiological pH.

- Binding affinity: Scores ≤ -7.0 kcal/mol suggest strong interactions.

- Validation: Compare with co-crystallized inhibitors (e.g., fluconazole) to assess pose reliability .

What DFT-based insights exist for the electronic properties of this compound?

Computational studies reveal:

- HOMO-LUMO gaps : ~4.5–5.0 eV (indicating moderate reactivity) .

- Electrostatic potential maps : Negative charge localized on sulfonamide oxygen and tetrazole nitrogen, favoring hydrogen bonding with biological targets .

- Thermodynamic stability : Gibbs free energy (ΔG) < 0 confirms spontaneous binding to enzymes like carbonic anhydrase .

How can structure-activity relationships (SAR) guide optimization of this compound?

Q. Key SAR observations :

- Tetrazole substitution : Bulkier groups (e.g., benzyl) at the 1-position enhance antifungal activity but reduce solubility .

- Methyl groups : 2,4-Dimethyl substitution improves metabolic stability compared to unsubstituted analogs .

- Sulfonamide modification : Replacing the sulfonamide with carboxamide decreases MIC values by 2–4 fold .

What strategies mitigate discrepancies in biological activity data across studies?

Q. Troubleshooting approaches :

- Standardize assays : Use CLSI/NCCLS protocols for MIC testing to minimize variability .

- Control for pH : The compound’s solubility decreases at pH < 6, artificially inflating MIC values .

- Batch-to-batch purity : HPLC (≥95% purity) and elemental analysis (C, H, N within 0.4% of theoretical) ensure consistency .

How is the compound’s stability assessed under physiological conditions?

Q. Stability protocols :

- pH profiling : Incubate in buffers (pH 2–8) at 37°C for 24 hours; monitor degradation via LC-MS.

- Thermal stability : TGA/DSC shows decomposition onset at ~200°C, confirming solid-state stability .

What in vivo models validate the anti-inflammatory potential of this compound?

Q. Animal studies :

- Carrageenan-induced paw edema (rats) : Administer 10 mg/kg orally; measure edema reduction (≥40% at 3 hours indicates COX-2 inhibition) .

- Writhing test (mice) : Dose-dependent reduction in acetic acid-induced pain responses correlates with peripheral analgesic activity .

How are enzyme inhibition mechanisms probed for this compound?

Q. Kinetic assays :

- Carbonic anhydrase inhibition : Use stopped-flow spectroscopy to measure kcat/KM changes with varying substrate (4-nitrophenyl acetate) concentrations .

- Lineweaver-Burk plots : Non-competitive inhibition patterns (unchanged KM, reduced Vmax) suggest binding to allosteric sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.